

An In-depth Technical Guide to Methyl 13-iodotridecanoate

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Compound of Interest

Compound Name: Methyl 13-iodotridecanoate

Cat. No.: B15279452

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-iodotridecanoate is a long-chain fatty acid methyl ester (FAME) characterized by an iodine atom at the terminal (ω) position of its 13-carbon chain. While not as extensively documented as its more common unfunctionalized or brominated counterparts, this compound holds potential significance in various research and development areas. Its utility can be envisaged in the synthesis of more complex molecules where the iodo group serves as a reactive handle for carbon-carbon bond formation or other functional group interconversions. Furthermore, the incorporation of iodine, particularly radioactive isotopes of iodine, makes such fatty acid analogs valuable tools in biomedical imaging, specifically for myocardial metabolism studies.

This technical guide provides a comprehensive overview of **Methyl 13-iodotridecanoate**, focusing on its synthesis, physicochemical properties, and analytical characterization. Due to the limited direct literature on this specific compound, this guide leverages data from its logical precursor, Methyl 13-bromotridecanoate, and established synthetic methodologies for ω -iodo fatty acid esters.

Physicochemical and Spectroscopic Data

Quantitative data for **Methyl 13-iodotridecanoate** is not readily available in public databases. The following table summarizes key information for its likely precursor, Methyl 13-

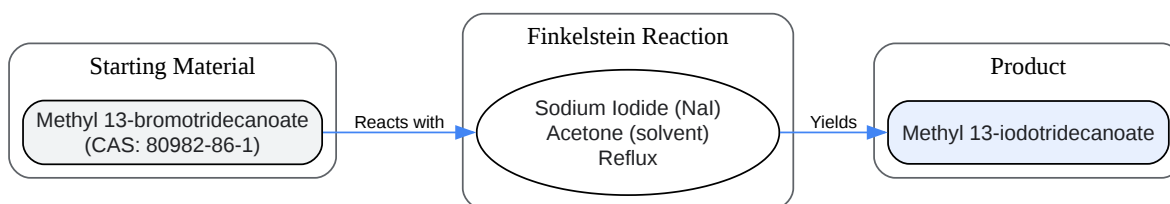
bromotridecanoate, and provides estimated or expected data for the target compound based on the properties of similar long-chain alkyl iodides and fatty acid methyl esters.

Property	Methyl 13-bromotridecanoate	Methyl 13-iodotridecanoate (Predicted/Expected)	Data Source/Justification
CAS Number	80982-86-1	Not readily available	Ambeed
Molecular Formula	C ₁₄ H ₂₇ BrO ₂	C ₁₄ H ₂₇ IO ₂	-
Molecular Weight	307.27 g/mol	354.27 g/mol	-
Appearance	-	Colorless to pale yellow liquid or low melting solid	General property of long-chain FAMES.
Boiling Point	-	Higher than the bromo analog due to increased molecular weight.	General trend in physical properties of alkyl halides.
Melting Point	-	Higher than the bromo analog.	General trend in physical properties of alkyl halides.
Density	-	Greater than the bromo analog and likely > 1 g/mL.	Iodine is denser than bromine.
Solubility	-	Soluble in common organic solvents (e.g., acetone, diethyl ether, chloroform). Insoluble in water.	General solubility of FAMES.
¹ H NMR (CDCl ₃)	Expected signals for -CH ₂ Br (~3.4 ppm), -OCH ₃ (3.67 ppm), α-CH ₂ (~2.3 ppm), and a large multiplet for the polymethylene chain (~1.2-1.6 ppm).	Expected signals for -CH ₂ I (~3.2 ppm), -OCH ₃ (3.67 ppm), α-CH ₂ (~2.3 ppm), and a large multiplet for the polymethylene chain (~1.2-1.6 ppm).	The chemical shift of protons on a carbon bearing an iodine is typically upfield compared to a carbon bearing a bromine.

^{13}C NMR (CDCl_3)	Expected signals for - CH_2Br (~33 ppm), - C=O (~174 ppm), - OCH_3 (~51 ppm), and signals for the polymethylene chain.	Expected signals for - CH_2I (~7 ppm), - C=O (~174 ppm), - OCH_3 (~51 ppm), and signals for the polymethylene chain.	The carbon attached to iodine is significantly shielded compared to the carbon attached to bromine.
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Synthesis Pathway

The most direct and efficient method for the synthesis of **Methyl 13-iodotridecanoate** is via a halogen exchange reaction, specifically the Finkelstein reaction, starting from Methyl 13-bromotridecanoate. This $\text{S}_{\text{N}}2$ reaction is driven to completion by the precipitation of the insoluble sodium bromide in an acetone solvent.



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Caption: Synthesis of **Methyl 13-iodotridecanoate** from its bromo precursor.

Experimental Protocols

Synthesis of Methyl 13-iodotridecanoate via Finkelstein Reaction

This protocol is a generalized procedure for the Finkelstein reaction adapted for long-chain fatty acid esters. Researchers should optimize the reaction conditions based on their specific laboratory setup and scale.

Materials:

- Methyl 13-bromotridecanoate
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

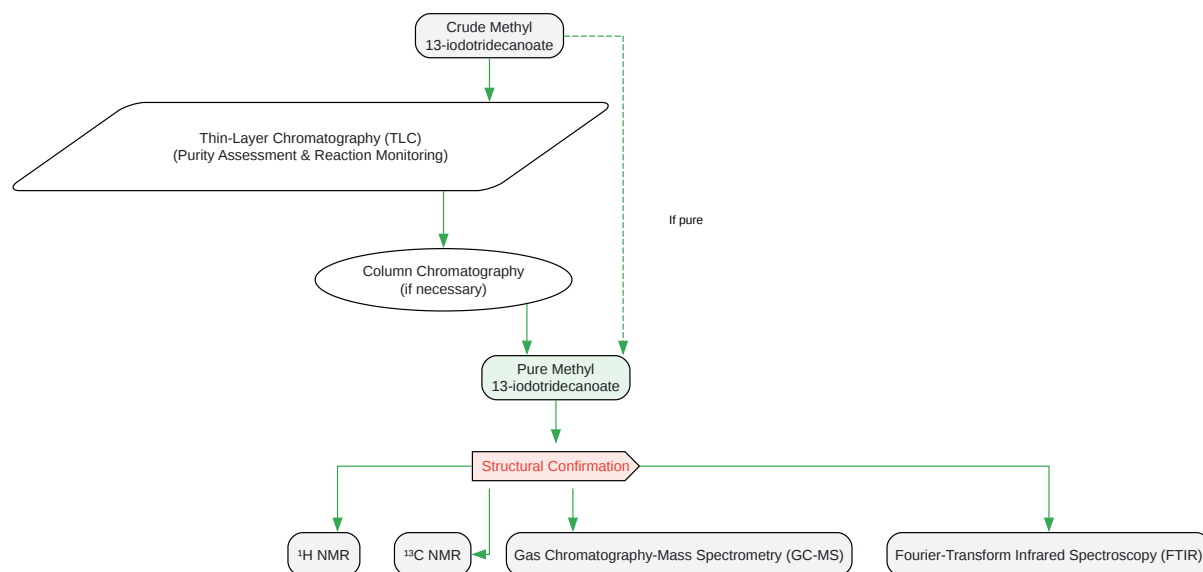
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 13-bromotridecanoate (1.0 equivalent) in anhydrous acetone.
- **Addition of Sodium Iodide:** Add anhydrous sodium iodide (1.5 - 3.0 equivalents) to the solution. A significant excess of sodium iodide is often used to drive the reaction to completion.
- **Reaction:** Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS). The formation of a white precipitate (sodium bromide) is an indication that the reaction is proceeding. The reaction is typically run for 12-24 hours.

- Workup:
 - After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.
 - Remove the acetone using a rotary evaporator.
 - Partition the residue between diethyl ether and water.
 - Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, the crude **Methyl 13-iodotridecanoate** can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Analytical Characterization Workflow

The identity and purity of the synthesized **Methyl 13-iodotridecanoate** should be confirmed using standard analytical techniques.



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Caption: Workflow for the analysis and characterization of the final product.

Applications and Future Directions

The primary utility of **Methyl 13-iodotridecanoate** lies in its potential as a synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, including:

- **Grignard Reagent Formation:** Reaction with magnesium metal can form the corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.
- **Coupling Reactions:** It can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex functionalities at the terminus of the fatty acid chain.
- **Nucleophilic Substitution:** The iodide is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles to introduce other functional groups.

For drug development professionals, long-chain fatty acids are of interest for their potential to be incorporated into lipids for drug delivery systems or as modifiers of biologically active molecules to alter their pharmacokinetic properties.

In the field of medical imaging, the synthesis of radio-iodinated (e.g., with ^{123}I or ^{131}I) analogs of **Methyl 13-iodotridecanoate** could provide valuable probes for studying fatty acid metabolism in vivo, particularly in the context of cardiac and oncologic diseases.

Safety and Handling

Alkyl iodides should be handled with care in a well-ventilated fume hood. They are generally considered to be lachrymators and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for a closely related long-chain alkyl iodide.

This technical guide provides a foundational understanding of **Methyl 13-iodotridecanoate** for researchers and professionals in related fields. Further experimental work is needed to fully characterize this compound and explore its potential applications.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com